molecular formula C19H14INO3S B2636526 Methyl 3-(2-iodobenzamido)-5-phenylthiophene-2-carboxylate CAS No. 477326-72-0

Methyl 3-(2-iodobenzamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2636526
CAS No.: 477326-72-0
M. Wt: 463.29
InChI Key: RHCOSRJCMSJAMU-UHFFFAOYSA-N
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Description

Methyl 3-(2-iodobenzamido)-5-phenylthiophene-2-carboxylate is a thiophene-based derivative characterized by a 2-iodobenzamido substituent at position 3 and a phenyl group at position 5 of the thiophene ring. The methyl ester at position 2 enhances solubility and modulates electronic properties.

Properties

IUPAC Name

methyl 3-[(2-iodobenzoyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14INO3S/c1-24-19(23)17-15(11-16(25-17)12-7-3-2-4-8-12)21-18(22)13-9-5-6-10-14(13)20/h2-11H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCOSRJCMSJAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 3-(2-iodobenzamido)-5-phenylthiophene-2-carboxylate typically involves multiple steps. One common method starts with the condensation of DL-serine methyl ester hydrochloride with an acid chloride to form an intermediate product. This intermediate is then subjected to elimination in the presence of methanesulfonyl chloride and triethylamine, followed by N-Boc protection to yield the desired compound . Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

Methyl 3-(2-iodobenzamido)-5-phenylthiophene-2-carboxylate undergoes various types of chemical reactions, including:

Scientific Research Applications

Methyl 3-(2-iodobenzamido)-5-phenylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of Methyl 3-(2-iodobenzamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The iodinated benzamido group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The phenylthiophene moiety may also interact with cellular membranes or other hydrophobic regions, affecting cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of Methyl 3-(2-iodobenzamido)-5-phenylthiophene-2-carboxylate with its analogs:

Compound Name Molecular Formula Molecular Weight Substituent (Benzamido Position) Halogen/Group Thiophene Substitution
This compound C₁₉H₁₄INO₃S 487.29 2-iodo Iodine 3-amido, 5-phenyl
Methyl 3-(4-fluorobenzamido)-5-phenylthiophene-2-carboxylate C₁₉H₁₄FNO₃S 355.38 4-fluoro Fluorine 3-amido, 5-phenyl
Methyl 3-(4-methylbenzamido)-5-phenylthiophene-2-carboxylate C₂₀H₁₇NO₃S 351.42 4-methyl Methyl 3-amido, 5-phenyl
Methyl 2-(2,4-dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate C₂₃H₂₀Cl₂N₂O₅S 507.39 2,4-dichloro Chlorine 2-amido, 5-carbamoyl

Key Observations :

  • Molecular Weight : The iodine substituent increases the molecular weight by ~132 g/mol compared to the fluoro analog, impacting pharmacokinetics (e.g., diffusion rates).
  • Substituent Effects: Iodine (target compound): Enhances polarizability and van der Waals interactions; may improve X-ray crystallographic resolution . Fluorine (): High electronegativity favors hydrogen bonding and metabolic stability. Chlorine (): Introduces electron-withdrawing effects, altering reactivity in nucleophilic substitutions.

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